3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE
Overview
Description
3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide) is 404.17360725 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Surface AnalysisResearch conducted by Iqbal et al. (2019) focused on crystal structures and Hirshfeld surface analyses of compounds closely related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide). These compounds crystallize with half a molecule in the asymmetric unit and exhibit distinct molecular symmetries, contributing to our understanding of their structural characteristics [(Iqbal et al., 2019)](https://cons
Crystal Structure and Surface Analysis
Research conducted by Iqbal et al. (2019) focused on crystal structures and Hirshfeld surface analyses of compounds closely related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide). These compounds crystallize with half a molecule in the asymmetric unit and exhibit distinct molecular symmetries, contributing to our understanding of their structural characteristics (Iqbal et al., 2019).
Synthesis and Application in Metal-Organic Systems
A study by Dai et al. (2009) demonstrated the use of flexible dicarboxylate ligands closely related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide) in the construction of copper metal-organic systems. These systems show potential in various industrial applications, highlighting the versatility of these compounds in coordination chemistry (Dai et al., 2009).
Corrosion Inhibition
Singh and Quraishi (2016) researched the corrosion inhibiting properties of compounds similar to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide) for mild steel. Their findings indicated significant corrosion inhibition efficiency, suggesting potential industrial applications in protecting metal surfaces (Singh & Quraishi, 2016).
Dental Resin ApplicationsWang et al. (2010) explored the synthesis and photopolymerization of piperonylamine derivatives, related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide), as co-initiators for light-c
Dental Resin Applications
Wang et al. (2010) explored the synthesis and photopolymerization of piperonylamine derivatives, related to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide), as co-initiators for light-cured dental resins. This study highlights the potential use of such compounds in improving dental materials and technologies (Wang et al., 2010).
Solar Cell Enhancement
Wei et al. (2015) investigated the use of pyridine-anchor co-adsorbents, structurally similar to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide), in dye-sensitized solar cells (DSSCs). The research demonstrated improved solar cell performance, showcasing the potential of these compounds in renewable energy applications (Wei et al., 2015).
Synthesis and Characterization
Narayanan and Haridas (2013) synthesized and characterized a compound similar to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide), providing insight into its chemical properties and potential applications in various fields (Narayanan & Haridas, 2013).
Polymeric Applications
Research by Kurata et al. (2007) explored the preparation of polymers incorporating units similar to N,N'-[1,4-phenylenebis(methylene)]bis(3-methoxybenzamide). This study provides valuable insights into the polymerization process and potential uses of these polymers in various technological and industrial applications (Kurata et al., 2007).
Properties
IUPAC Name |
3-methoxy-N-[[4-[[(3-methoxybenzoyl)amino]methyl]phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-7-3-5-19(13-21)23(27)25-15-17-9-11-18(12-10-17)16-26-24(28)20-6-4-8-22(14-20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYZNNBDSMFUHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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